Epimagnolin A
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Overview
Description
Epimagnolin A is a lignan compound derived from the flower buds of Magnolia fargesii, a plant traditionally used in Asian medicine for treating headaches and nasal congestion . This compound has garnered attention due to its various pharmacological activities, including antiplasmodial and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Epimagnolin A typically involves the following steps:
Starting Materials: The synthesis begins with commercially available phenylpropanoids.
Formation of the Furofuran Lignan Core: This involves a series of cyclization reactions under acidic or basic conditions to form the tetrahydrofurofuranoid structure.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound can be achieved through:
Extraction from Natural Sources: Large-scale extraction from Magnolia fargesii using solvents like ethanol or methanol.
Biotechnological Methods: Utilizing microbial fermentation processes to produce the compound from simpler precursors.
Chemical Reactions Analysis
Types of Reactions
Epimagnolin A undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Quinones and other oxidized lignans.
Reduced Derivatives: Dihydro lignans.
Substituted Derivatives: Various functionalized lignans with altered pharmacological properties.
Scientific Research Applications
Epimagnolin A has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying lignan biosynthesis and reactivity.
Biology: Investigated for its role in plant defense mechanisms and its interaction with various enzymes.
Medicine: Explored for its antiplasmodial activity against malaria parasites and its anti-inflammatory effects in human cells
Mechanism of Action
Epimagnolin A exerts its effects through several mechanisms:
Antiplasmodial Activity: It inhibits the growth of Plasmodium species by interfering with their metabolic pathways.
Anti-inflammatory Effects: It modulates the activity of inflammatory mediators such as p38 MAPK in human cells.
Enzyme Inhibition: It inhibits the activity of UDP-glucuronosyltransferase enzymes in human liver microsomes, affecting drug metabolism.
Comparison with Similar Compounds
Epimagnolin A is compared with other tetrahydrofurofuranoid lignans such as:
- Eudesmin
- Fargesin
- Magnolin
- Yangambin
Uniqueness
This compound is unique due to its specific inhibitory effects on UDP-glucuronosyltransferase 1A1 and 1A3 activities, which are not as pronounced in the other lignans . This makes it particularly interesting for studying drug-drug interactions and metabolic pathways.
Properties
Molecular Formula |
C23H28O7 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
(3S,3aR,6R,6aR)-3-(3,4-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan |
InChI |
InChI=1S/C23H28O7/c1-24-17-7-6-13(8-18(17)25-2)21-15-11-30-22(16(15)12-29-21)14-9-19(26-3)23(28-5)20(10-14)27-4/h6-10,15-16,21-22H,11-12H2,1-5H3/t15-,16-,21+,22-/m0/s1 |
InChI Key |
MFIHSKBTNZNJIK-FRMGNDQPSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2[C@H]3CO[C@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)OC)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC)OC |
Origin of Product |
United States |
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